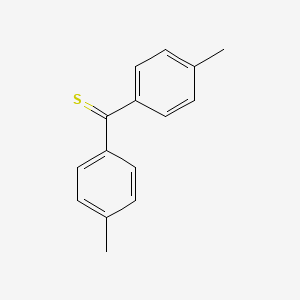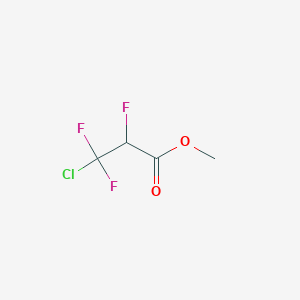
Methyl 3-chloro-2,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H4ClF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of 3-chloro-2,3,3-trifluoropropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: Conducted in anhydrous conditions using reagents like lithium aluminum hydride in ether solvents.
Hydrolysis: Performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The primary product is 3-chloro-2,3,3-trifluoropropanol.
Hydrolysis: The products are 3-chloro-2,3,3-trifluoropropanoic acid and methanol.
Scientific Research Applications
Methyl 3-chloro-2,3,3-trifluoropropanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2,3,3-trifluoropropanoate involves its reactivity with nucleophiles and reducing agents. The chlorine atom and ester group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 3-chloro-2,3,3-trifluoropropanoate: Similar but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
3-chloro-2,3,3-trifluoropropanoic acid: The corresponding carboxylic acid, which is more acidic and less volatile than the ester.
Uniqueness
Methyl 3-chloro-2,3,3-trifluoropropanoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This combination makes it valuable in various chemical transformations and industrial applications.
Properties
CAS No. |
684-50-4 |
|---|---|
Molecular Formula |
C4H4ClF3O2 |
Molecular Weight |
176.52 g/mol |
IUPAC Name |
methyl 3-chloro-2,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H4ClF3O2/c1-10-3(9)2(6)4(5,7)8/h2H,1H3 |
InChI Key |
DXPRNOFDZOBGSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



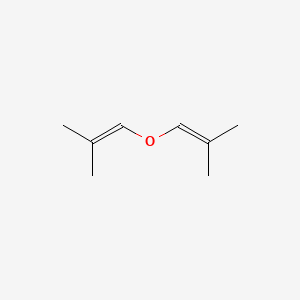
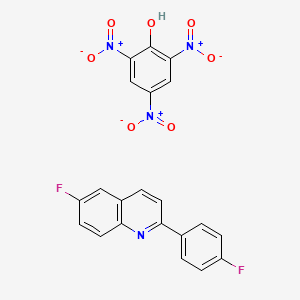
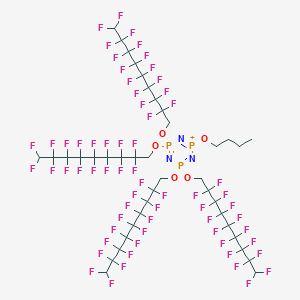
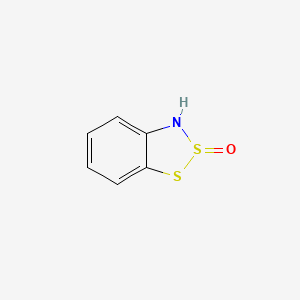
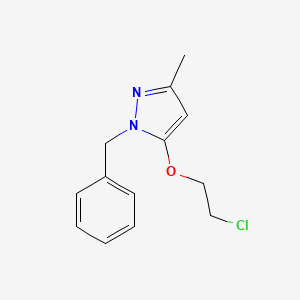
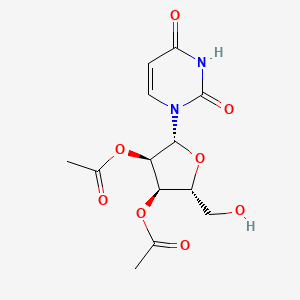
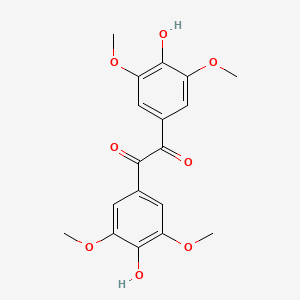

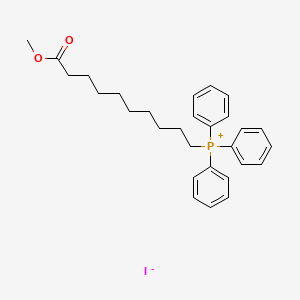
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)

